molecular formula C16H10BrIN2OS B14218619 N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide CAS No. 824952-74-1

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide

Katalognummer: B14218619
CAS-Nummer: 824952-74-1
Molekulargewicht: 485.1 g/mol
InChI-Schlüssel: NXYVMGPCDNPKSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide is a complex organic compound that features a unique combination of bromopyridine, phenyl, iodothiophene, and carboxamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide groups but lack the bromine and iodine atoms.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo[1,2-a]pyridine ring but differ in their overall structure.

Uniqueness

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide is unique due to its combination of bromopyridine, phenyl, iodothiophene, and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Eigenschaften

CAS-Nummer

824952-74-1

Molekularformel

C16H10BrIN2OS

Molekulargewicht

485.1 g/mol

IUPAC-Name

N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide

InChI

InChI=1S/C16H10BrIN2OS/c17-10-5-6-13(19-9-10)11-3-1-2-4-14(11)20-16(21)12-7-8-22-15(12)18/h1-9H,(H,20,21)

InChI-Schlüssel

NXYVMGPCDNPKSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)NC(=O)C3=C(SC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.